

Unveiling the Crystalline Architecture of Sodium Antimonate: A Technical Guide

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Compound of Interest

Compound Name: Sodium antimonate

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This technical guide provides a comprehensive overview of the crystal structure of **sodium antimonate** (NaSbO_3), a compound with significant applications in materials science and industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of its structural forms.

Introduction to Sodium Antimonate Polymorphism

Sodium antimonate (NaSbO_3) is a white crystalline solid that primarily exists in two polymorphic forms: the thermodynamically stable ilmenite structure under ambient conditions and a high-pressure perovskite phase.^{[1][2]} The arrangement of sodium (Na^+), antimony (Sb^{5+}), and oxygen (O^{2-}) ions within the crystal lattice dictates the material's physical and chemical properties, making a thorough understanding of its crystallography essential for its application.

Crystal Structure of Ilmenite Sodium Antimonate

The most common form of **sodium antimonate** adopts the ilmenite crystal structure.^{[1][3]} This structure belongs to the trigonal crystal system with the space group $R\bar{3}$ (No. 148).^{[1][3]} The crystal lattice is characterized by a hexagonal close-packed arrangement of oxide ions, with Na^+ and Sb^{5+} cations occupying two-thirds of the octahedral sites in an ordered fashion.^[3] The

structure consists of alternating layers of edge-sharing NaO_6 and SbO_6 octahedra stacked along the c-axis.[1]

Crystallographic Data

The crystallographic parameters for the ilmenite phase of NaSbO_3 have been determined through Rietveld refinement of X-ray diffraction data. The refined lattice parameters and atomic coordinates provide a precise model of the unit cell.

Parameter	Ilmenite NaSbO_3	Reference
Crystal System	Trigonal	[1][3]
Space Group	R-3 (No. 148)	[1][3]
Lattice Parameters	$a = 5.2944(4) \text{ \AA}$ $c = 15.9469(8) \text{ \AA}$	[1][3]
Unit Cell Volume	$387.124(0) \text{ \AA}^3$	[1][3]
Formula Units (Z)	6	[1][3]
Atomic Coordinates	Wyckoff Position	x
Na	6c	0
Sb	6c	0
O	18f	0.311(4)

Note: The atomic coordinates are based on the structural parameters reported in the literature and may have associated uncertainties.

Crystal Structure of Perovskite Sodium Antimonate

Under high-pressure and high-temperature conditions, **sodium antimonate** undergoes a phase transition to an orthorhombically distorted perovskite structure.[2] This high-pressure polymorph is isostructural with other perovskites like CaTiO_3 and GdFeO_3 . [2] The synthesis of this phase represents the first instance of a ternary perovskite containing Sb^{5+} on the octahedral site.[2]

Crystallographic Data

The crystallographic data for the perovskite phase of NaSbO_3 was determined after synthesis in a uniaxial split sphere anvil type press.

Parameter	Perovskite NaSbO_3	Reference
Crystal System	Orthorhombic	[2]
Space Group	Pnma	[2]
Lattice Parameters	$a = 5.43835(6) \text{ \AA}$ $b = 7.66195(8) \text{ \AA}$ $c = 5.38201(5) \text{ \AA}$	[2]
Unit Cell Volume	224.2 \AA^3 (calculated)	
Formula Units (Z)	4	
Atomic Coordinates	Wyckoff Position	x
Na	4c	0.031(3)
Sb	4b	0
O1	4c	0.484(5)
O2	8d	0.286(4)

Note: The atomic coordinates are based on the structural parameters reported in the literature and may have associated uncertainties.

Experimental Protocols

The determination of the crystal structures of **sodium antimonate** involves specific synthesis and characterization techniques.

Synthesis of Ilmenite NaSbO_3 (Solid-State Reaction)

Objective: To synthesize polycrystalline NaSbO_3 with the ilmenite structure.

Materials:

- Sodium carbonate (Na_2CO_3), high purity
- Antimony(III) oxide (Sb_2O_3), high purity
- Agate mortar and pestle
- Alumina or platinum crucible
- High-temperature furnace

Procedure:

- Stoichiometric amounts of Na_2CO_3 and Sb_2O_3 are thoroughly mixed in an agate mortar.[1]
- The mixture is placed in a crucible and heated in a furnace.
- The calcination is typically carried out at temperatures around 860 °C for extended periods (e.g., 24 hours or more) to ensure complete reaction and crystallization.[1] Multiple grinding and heating cycles may be necessary to achieve a single-phase product.
- The resulting white powder is cooled to room temperature.

Synthesis of Perovskite NaSbO_3 (High-Pressure Synthesis)

Objective: To synthesize the high-pressure perovskite phase of NaSbO_3 .

Apparatus:

- Uniaxial split-sphere anvil-type high-pressure apparatus (e.g., USSA-2000).[2]
- Platinum or gold capsule for the sample.
- Pressure medium (e.g., MgO).

Procedure:

- A stoichiometric mixture of Na_2O_2 and Sb_2O_5 (or other suitable precursors) is sealed in a platinum or gold capsule.
- The capsule is placed within the high-pressure apparatus.
- The pressure is increased to approximately 10.5 GPa.[\[2\]](#)
- The sample is then heated to around 1150 °C for a short duration (e.g., 30 minutes).[\[2\]](#)
- The sample is quenched to room temperature while maintaining high pressure.
- The pressure is then slowly released to recover the metastable perovskite phase at ambient conditions.[\[2\]](#)

Characterization by X-ray Diffraction (XRD) and Rietveld Refinement

Objective: To determine the crystal structure, lattice parameters, and atomic positions.

Instrumentation:

- Powder X-ray diffractometer with $\text{Cu K}\alpha$ radiation.[\[1\]](#)
- Rietveld refinement software (e.g., FullProf, GSAS-II, TOPAS).[\[4\]](#)[\[5\]](#)

Data Collection:

- The powdered sample is packed into a sample holder.
- XRD patterns are collected over a wide 2θ range (e.g., 10-120°) with a small step size (e.g., 0.02°) and sufficient counting time per step to obtain high-quality data.[\[6\]](#)

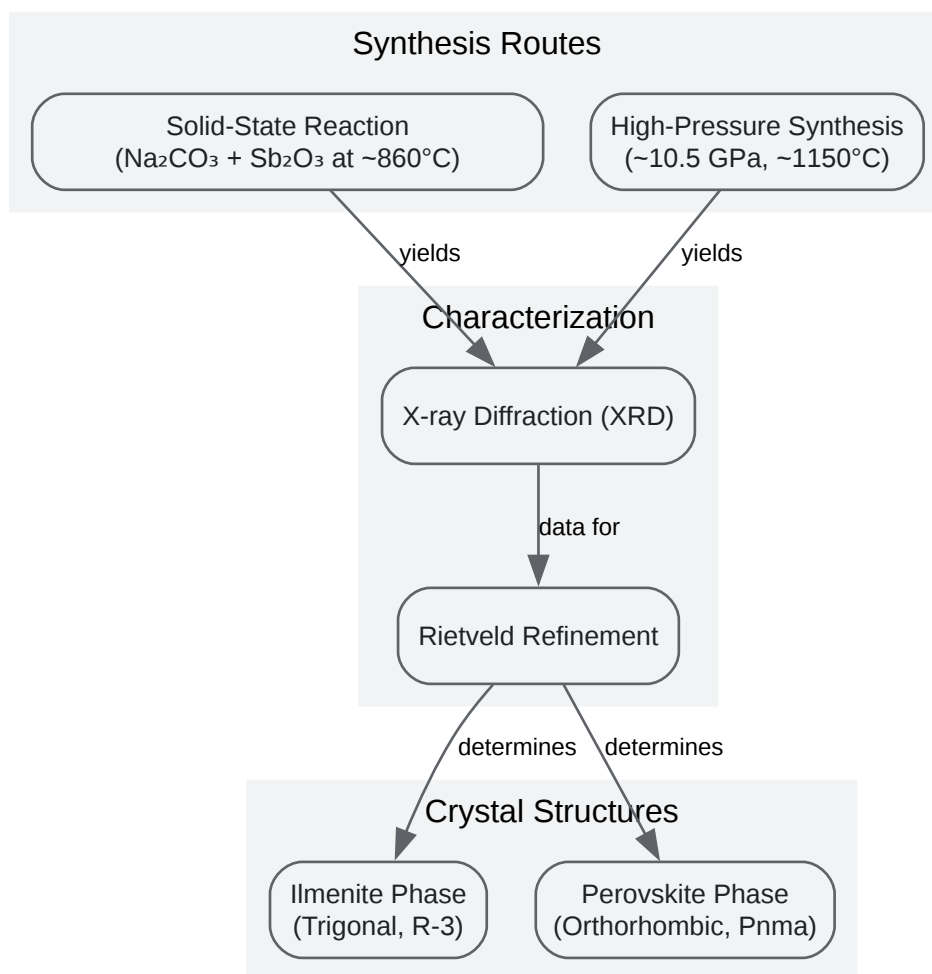
Rietveld Refinement:

- The experimental XRD pattern is loaded into the refinement software.
- An initial structural model is created using the known space group and approximate lattice parameters for either the ilmenite or perovskite phase.

- The refinement process involves iteratively adjusting structural parameters (lattice parameters, atomic coordinates, thermal parameters) and profile parameters (peak shape, background) to minimize the difference between the observed and calculated diffraction patterns.[7]
- The goodness-of-fit is monitored using statistical indicators such as Rwp (weighted profile R-factor) and χ^2 (chi-squared).[8]

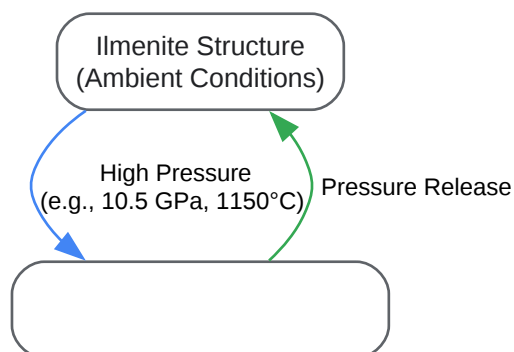
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **sodium antimonate** polymorphs and the structural relationship between the ilmenite and perovskite phases.



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Caption: Experimental workflow for the synthesis and structural characterization of **sodium antimonate** polymorphs.



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Caption: Phase relationship between the ilmenite and perovskite structures of **sodium antimonate**.

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